Cas no 831242-99-0 (Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]-)
![Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]- structure](https://www.kuujia.com/scimg/cas/831242-99-0x500.png)
831242-99-0 structure
Product name:Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]-
Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]-
- 2-ethyl-4-methyl-6-[(2,3,4,5,6-pentafluoroanilino)-phenylmethylidene]cyclohexa-2,4-dien-1-one
- DTXSID40835595
- SCHEMBL4587647
- 831242-99-0
- 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- SCHEMBL4587649
-
- Inchi: InChI=1S/C22H16F5NO/c1-3-12-9-11(2)10-14(22(12)29)20(13-7-5-4-6-8-13)28-21-18(26)16(24)15(23)17(25)19(21)27/h4-10,29H,3H2,1-2H3
- InChI Key: HFBWXXBZEYIQOY-UHFFFAOYSA-N
- SMILES: CCC1=C(C(=CC(=C1)C)C(=NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3)O
Computed Properties
- Exact Mass: 405.11520494g/mol
- Monoisotopic Mass: 405.11520494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 32.6Ų
Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]- Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
831242-99-0 (Phenol, 2-ethyl-4-methyl-6-[[(pentafluorophenyl)imino]phenylmethyl]-) Related Products
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